molecular formula C15H22N2O3S B2759521 N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide CAS No. 941986-95-4

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide

Cat. No. B2759521
CAS RN: 941986-95-4
M. Wt: 310.41
InChI Key: RFKYPQOHQZAELZ-UHFFFAOYSA-N
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Description

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide, also known as PTQ, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. PTQ is a sulfonamide derivative that has been synthesized using a specific method and has shown promising results in scientific research.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research by Fadda, El-Mekawy, and AbdelAal (2016) on sulfonate derivatives, including quinolinium structures similar to N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide, showed significant antimicrobial and antifungal activities. These compounds were synthesized to introduce sulfopropyl groups into heterocyclic molecules, aiming to confer water solubility and anionic character, which could enhance biological activity. Their findings indicate the potential use of such compounds in developing new antimicrobial agents Fadda, A., El-Mekawy, R. E., & AbdelAal, M. T. (2016). Synthesis and antimicrobial evaluation of some new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(8), 1148-1154.

Catalytic Applications in Organic Synthesis

Goli-Jolodar, Shirini, and Seddighi (2016) reported on the use of a novel N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This research highlights the application of sulfonamide-based compounds in facilitating organic reactions, showcasing their utility as efficient catalysts that can be reused multiple times without significant loss of catalytic activity Goli-Jolodar, O., Shirini, F., & Seddighi, M. (2016). Introduction of a novel nanosized N-sulfonated Brönsted acidic catalyst for the promotion of the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. RSC Advances, 6(31), 26026-26037.

Enhanced Solubility and Optics in Molecular Complexes

Research by Ahmad, Ganie, and Dar (2020) focused on the formation of molecular complexes based on the sulfonate-pyridinium interaction, which is relevant to the chemical properties of sulfonamide compounds. They demonstrated that varying the functionality on organic acids leads to structural modulations in molecular complexes, resulting in enhanced solubility and improved optical properties. This study suggests the potential of sulfonamide-based compounds in developing materials with tailored optical characteristics Ahmad, I., Ganie, A. A., & Dar, A. (2020). Achievement of enhanced solubility and improved optics in molecular complexes based on a sulfonate–pyridinium supramolecular synthon. CrystEngComm, 22(22), 3933-3942.

properties

IUPAC Name

N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)propane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-4-15(18)17-9-5-6-12-7-8-13(10-14(12)17)16-21(19,20)11(2)3/h7-8,10-11,16H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKYPQOHQZAELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide

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